

Physicochemical Characterization of Promethazine Methylenedisalicylate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Promethazine methylenedisalicylate is a salt form of the first-generation antihistamine promethazine, belonging to the phenothiazine family. A thorough understanding of its physicochemical properties is fundamental for drug development, formulation design, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the key physicochemical characteristics of promethazine methylenedisalicylate, including its chemical identity, and outlines the experimental protocols for its characterization. Due to the limited publicly available data specific to the methylenedisalicylate salt, this guide also incorporates extensive data on promethazine and its more commonly studied hydrochloride salt to provide a thorough understanding of the active moiety. All quantitative data is presented in structured tables, and relevant experimental workflows are visualized using diagrams.

Chemical and Physical Properties

Promethazine methylenedisalicylate is comprised of two molecules of promethazine and one molecule of 5,5'-methylenedisalicylic acid.[1] Its fundamental properties are summarized below.



Property	Value	Source
Molecular Formula	C49H52N4O6S2	PubChem[1]
Molecular Weight	857.1 g/mol	PubChem[1]
Exact Mass	856.3328 g/mol	KEGG[2]
CAS Number	69376-26-7	PubChem[1]
Component Compounds	Promethazine, 5,5'- Methylenedisalicylic acid	PubChem[1]

While specific experimental data for the melting point, pKa, and solubility of **promethazine methylenedisalicylate** are not readily available in the surveyed literature, the properties of promethazine and its hydrochloride salt provide valuable insight into the behavior of the active pharmaceutical ingredient.

Table 1: Physicochemical Properties of Promethazine and Promethazine Hydrochloride



Property	Promethazine	Promethazine Hydrochloride
Appearance	Crystalline solid	White to faint yellow, practically odorless, crystalline powder. Slowly oxidizes and turns blue on prolonged exposure to air. [3][4]
Melting Point	60 °C	~223 °C with decomposition[5], 230-232 °C with some decomposition[6]
Boiling Point	190-192 °C at 3 mmHg	Not available
рКа	Not available	9.1[4]
Solubility	In water: 15.6 mg/L at 24 °C. Very soluble in dilute hydrogen chloride.	Very soluble in water; freely soluble in ethanol and chloroform; practically insoluble in acetone and ether. [3][6][7][8] In PBS (pH 7.2): ~2 mg/mL.[9]
UV-Vis λmax (in water/PBS)	Not available	249 nm, 297 nm[6], 252 nm[9]

Experimental Protocols

This section details the methodologies for key experiments relevant to the physicochemical characterization of promethazine salts. These protocols are based on studies conducted on promethazine and its hydrochloride salt and are directly applicable for the analysis of **promethazine methylenedisalicylate**.

Dissolution Testing

A dissolution test for **promethazine methylenedisalicylate** fine granules is described in the Japanese Pharmacopoeia.[10]

• Apparatus: USP Paddle method



- Dissolution Medium: 900 mL of 1st fluid for dissolution test
- Rotation Speed: 50 revolutions per minute
- Sample Preparation: An accurately weighed quantity of granules equivalent to about 13.5 mg of promethazine methylenedisalicylate.
- Sampling: Withdraw at least 20 mL of the medium at a specified time, filter through a
 membrane filter (pore size ≤ 0.45 µm), and discard the first 10 mL. Dilute 5 mL of the filtrate
 to 10 mL with the dissolution medium.
- Standard Preparation: Accurately weigh about 15 mg of Promethazine
 Methylenedisalicylate Reference Standard (previously dried at 105°C for 3 hours), dissolve in methanol to make 100 mL. Dilute 5 mL of this solution to 100 mL with the dissolution medium.
- Analysis: Determine the absorbance of the sample and standard solutions at 249 nm using a UV-visible spectrophotometer with the dissolution medium as a blank.[10]

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Analysis

A stability-indicating HPLC method is crucial for determining the purity and degradation products of promethazine salts.[11][12]

- Instrumentation: A standard HPLC system with a UV/photodiode array detector.
- Column: A reverse-phase column, such as a C8 or C18, is typically used.[12] For example, a
 Cogent Phenyl Hydride™ (4.6 x 150 mm, 4μm) for assay or a Cogent UDC-Cholesterol™
 (4.6 x 150 mm, 4μm) for impurity analysis.[13]
- Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and organic solvents like acetonitrile and methanol.[12][14] The pH of the aqueous phase is a critical parameter to optimize separation.[14]
- Flow Rate: Typically around 1.0 mL/min.[12]



- Detection: UV detection at a wavelength where the analyte has significant absorbance, such as 254 nm.[14]
- Sample Preparation: Accurately weigh the sample, dissolve it in a suitable diluent (e.g., a mixture of water, acetonitrile, and an ion-pairing agent like trifluoroacetic acid), and dilute to the desired concentration.[11][13]

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of the compound, such as melting point, decomposition temperature, and polymorphism.[15]

- DSC Protocol:
 - Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum pan.
 - Seal the pan and place it in the DSC cell.
 - Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
 - Record the heat flow as a function of temperature to identify endothermic (melting) and exothermic (decomposition, crystallization) events.
- TGA Protocol:
 - Accurately weigh a sample (typically 5-10 mg) into a TGA pan.
 - Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).
 - Record the change in mass as a function of temperature to determine thermal stability and decomposition patterns.

Spectroscopic Analysis

Spectroscopic techniques are essential for structural elucidation and identification.

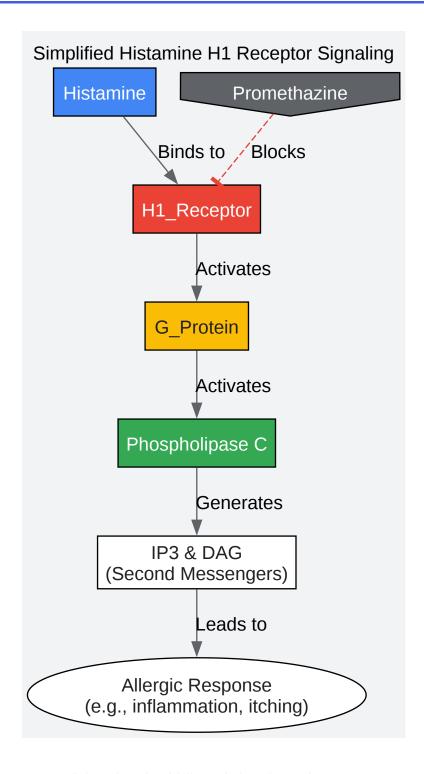


- Infrared (IR) Spectroscopy:
 - Acquire the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) disk.
 - The spectrum reveals the functional groups present in the molecule.
- UV-Visible (UV-Vis) Spectroscopy:
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., water, ethanol, or the dissolution medium).
 - Scan the solution over a range of wavelengths (e.g., 200-400 nm) using a UV-Vis spectrophotometer.
 - The wavelength(s) of maximum absorbance (λmax) are characteristic of the compound's electronic structure.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
 - Acquire 1H and 13C NMR spectra using an NMR spectrometer.
 - The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.

Signaling Pathways and Experimental Workflows General Antihistamine Action

Promethazine acts as an H1-receptor antagonist.[5] The binding of histamine to its H1 receptor initiates a signaling cascade that leads to allergic symptoms. Promethazine competitively blocks this binding, thereby preventing the downstream effects.





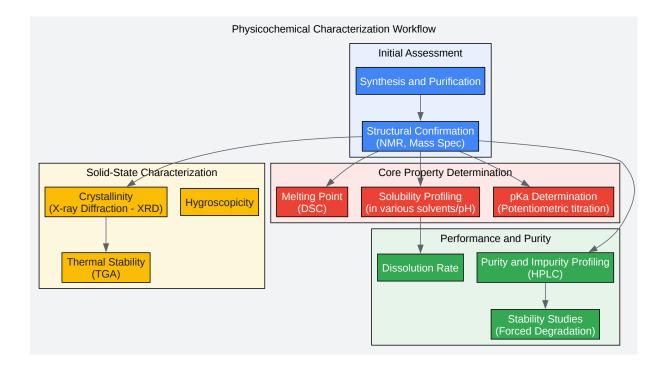
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Caption: Promethazine's mechanism as an H1 receptor antagonist.

Physicochemical Characterization Workflow



A typical workflow for the comprehensive physicochemical characterization of a new salt form like **promethazine methylenedisalicylate** is outlined below.



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Caption: A logical workflow for characterizing a new drug salt.

Conclusion

The physicochemical characterization of **promethazine methylenedisalicylate** is a critical step in its development as a pharmaceutical product. While specific experimental data for this salt form is limited in public literature, established analytical techniques for promethazine and



its hydrochloride salt provide a robust framework for its comprehensive evaluation. This guide summarizes the known properties and provides detailed experimental protocols and logical workflows to aid researchers and drug development professionals in the thorough characterization of **promethazine methylenedisalicylate**. Further studies are warranted to fully elucidate the specific physicochemical properties of this salt and its potential advantages in formulation and therapeutic delivery.

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